3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile
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Overview
Description
3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile is a complex heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group, a fluorine atom, and a carbonitrile group attached to a fused pyrido-benzimidazole ring system. These structural elements contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido-Benzimidazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the fused ring system.
Introduction of the Dimethylamino Group: This can be achieved through nucleophilic substitution reactions where a dimethylamine source reacts with a suitable intermediate.
Addition of the Carbonitrile Group:
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, controlled temperature and pressure conditions, and the employment of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonitrile group, converting it to primary amines under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation Products: N-oxides of the dimethylamino group.
Reduction Products: Primary amines derived from the carbonitrile group.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, due to its unique structural features.
Medicine: The compound’s potential medicinal properties are explored, including its use as a lead compound in drug discovery for the treatment of various diseases.
Industry: In the industrial sector, this compound finds applications in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile exerts its effects is largely dependent on its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structural features allow it to bind with high affinity to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparison with Similar Compounds
- 3-(Dimethylamino)-6-chloropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile
- 3-(Dimethylamino)-6-bromopyrido[1,2-a][1,3]benzimidazole-4-carbonitrile
- 3-(Dimethylamino)-6-methylpyrido[1,2-a][1,3]benzimidazole-4-carbonitrile
Comparison: Compared to its analogs, 3-(Dimethylamino)-6-fluoropyrido[1,2-a][1,3]benzimidazole-4-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and interaction with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(dimethylamino)-6-fluoropyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4/c1-18(2)11-6-7-19-12-5-3-4-10(15)13(12)17-14(19)9(11)8-16/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYWIQLLOFIHMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C2=NC3=C(N2C=C1)C=CC=C3F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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